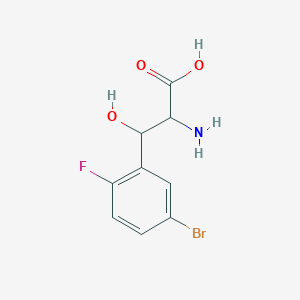
3-(1,5-Dimethyl-1h-pyrazol-4-yl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,5-Dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol is a heterocyclic organic compound featuring a pyrazole ring substituted with dimethyl groups and a propenol side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol typically involves the condensation of 3,5-dimethyl-1H-pyrazole with an appropriate aldehyde or ketone under basic conditions. For instance, an aldol condensation reaction between 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde and a suitable enolate can yield the desired product . The reaction is often carried out in the presence of a base such as sodium hydroxide in an ethanol solvent at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,5-Dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond in the propenol side chain can be reduced to form a saturated alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents or nucleophiles like amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one.
Reduction: Formation of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(1,5-Dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The pyrazole ring can engage in hydrogen bonding and π-π interactions, which may influence its biological activity . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,5-Dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one: Contains a phenyl group, leading to different chemical properties.
Uniqueness
3-(1,5-Dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a propenol side chain
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
(E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C8H12N2O/c1-7-8(4-3-5-11)6-9-10(7)2/h3-4,6,11H,5H2,1-2H3/b4-3+ |
Clave InChI |
QKAUYDFFUGUEPY-ONEGZZNKSA-N |
SMILES isomérico |
CC1=C(C=NN1C)/C=C/CO |
SMILES canónico |
CC1=C(C=NN1C)C=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



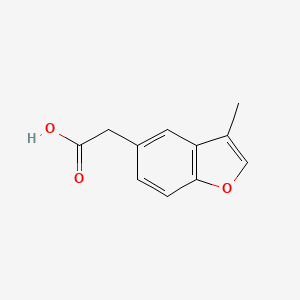
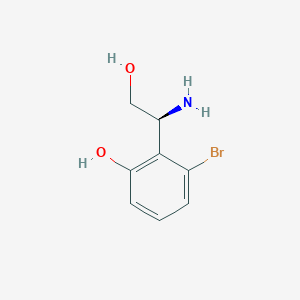
![3-(7-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B13557629.png)
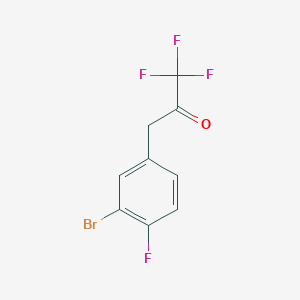
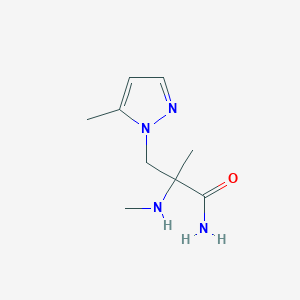
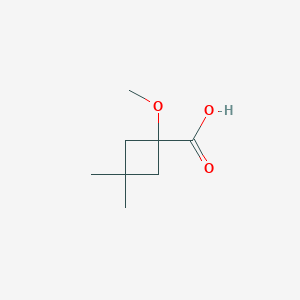
![tert-butylN-{2-[5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazol-3-yl]propan-2-yl}carbamate](/img/structure/B13557653.png)
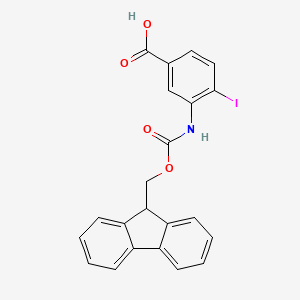
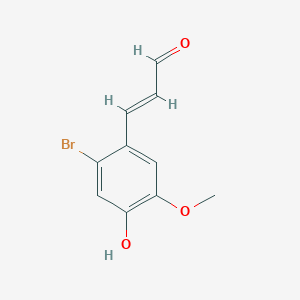

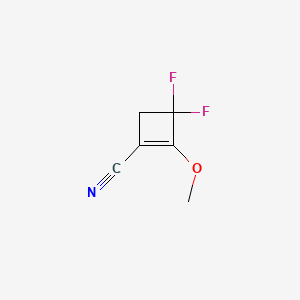
![Methyl9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylatehydrochloride](/img/structure/B13557670.png)
